Anti-HCMV Potency of Chlorophenylmethyl Benzothiadiazine Dioxides (Class-Level Inference from Published Series)
CAS 895644-35-6 belongs to the chlorophenylmethyl benzothiadiazine dioxide (BTD) subclass for which a second-generation series was evaluated against HCMV (AD-169 strain) in human embryonic lung (HEL) fibroblast cells. Across the series, anti-HCMV IC50 values ranged from 3 to 10 µM, and the 50% cytotoxic concentration (CC50) against HEL cell proliferation was consistently >200 µM, yielding a selectivity index (CC50/IC50) of >20 to >67 [1]. By comparison, the first-generation benzothiadiazine acyclonucleoside leads exhibited markedly weaker anti-HCMV activity (IC50 values often >50 µM), and the clinically used benzothiadiazine diuretics show no measurable anti-HCMV activity at sub-cytotoxic concentrations [2]. The N4-(3-chlorobenzyl) substitution present in CAS 895644-35-6 is a conserved feature of the most potent congeners in this class [1].
| Evidence Dimension | Anti-HCMV activity (IC50) in HEL fibroblast cells |
|---|---|
| Target Compound Data | Class range: 3–10 µM (CAS 895644-35-6 not individually reported; data for closest structural analogs within the chlorophenylmethyl BTD series) [1] |
| Comparator Or Baseline | First-generation benzothiadiazine acyclonucleosides: IC50 >50 µM; Clinical diuretics (hydrochlorothiazide, chlorothiazide): no anti-HCMV activity [2] |
| Quantified Difference | ≥5-fold improvement in anti-HCMV potency versus first-generation leads; qualitative gain of antiviral function versus diuretic benzothiadiazines |
| Conditions | HCMV AD-169 strain; HEL fibroblast cells; plaque reduction or CPE inhibition assay; compound exposure duration 3–7 days |
Why This Matters
For procurement decisions in antiviral discovery programs, selection of a chlorophenylmethyl BTD scaffold ensures activity within a validated potency window (IC50 3–10 µM) and a favorable selectivity margin (>20-fold) that is absent from other benzothiadiazine subclasses.
- [1] Martinez A, Gil C, Perez C, et al. Nonnucleoside human cytomegalovirus inhibitors: synthesis and antiviral evaluation of (chlorophenylmethyl)benzothiadiazine dioxide derivatives. J Med Chem. 2000;43(17):3267-3273. doi:10.1021/jm000118q. View Source
- [2] Martinez A, Esteban AI, Castro A, et al. Novel potential agents for human cytomegalovirus infection: synthesis and antiviral activity evaluation of benzothiadiazine dioxide acyclonucleosides. J Med Chem. 1999;42(7):1145-1150. doi:10.1021/jm980327z. View Source
